1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine

Medicinal Chemistry Indole Derivatives Physicochemical Property

Avoid procurement ambiguity with the tryptamine 5-MeO-MET. This validated 5-amino-2-methylindole scaffold ensures scaffold accuracy for SAR libraries and analytical reference standards. Primary amine at C5 enables late-stage diversification via amide coupling or reductive amination, while the N1-methoxyethyl side chain modulates solubility and target engagement. Receive a rigorously authenticated batch, essential for unambiguous forensic toxicology method development and receptor-binding studies.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 883545-36-6
Cat. No. B1310331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine
CAS883545-36-6
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1CCOC)C=CC(=C2)N
InChIInChI=1S/C12H16N2O/c1-9-7-10-8-11(13)3-4-12(10)14(9)5-6-15-2/h3-4,7-8H,5-6,13H2,1-2H3
InChIKeyJRWGQKZCVBUDKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-2-methylindol-5-amine: Identity & Structure


1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine (CAS 883545-36-6) is a synthetic indole derivative with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It features a 5-amino-2-methylindole core bearing an N1-(2-methoxyethyl) substituent. This compound is cataloged by several chemical suppliers primarily as a research scaffold or synthetic intermediate, with typical commercial purity specifications of 95–98% . Critically, it is sometimes colloquially referred to as '5-MeO-MET' in vendor listings; however, this designation more properly belongs to the structurally distinct tryptamine 5-methoxy-N-methyl-N-ethyltryptamine (CAS 16977-53-0), a fact that introduces significant identity ambiguity for procurement and should be carefully verified [1].

Substitution Risks of 1-(2-Methoxyethyl)-2-methylindol-5-amine


Indole derivatives with identical core substitution patterns but varying N1-alkyl chains—such as 1-ethyl-2-methyl-1H-indol-5-amine (CAS 878733-38-1, C11H14N2) or 1,2-dimethyl-1H-indol-5-ylamine (CAS 7570-48-1)—are not interchangeable with the target 1-(2-methoxyethyl) analog . The 2-methoxyethyl side chain introduces an additional hydrogen-bond acceptor (the ether oxygen) that alters the molecule's lipophilicity and electronic profile. In closely related indole ethylamine series reported in the literature, seemingly minor N1 substituent changes (e.g., ethyl vs. methoxyethyl) have been shown to produce substantial differences in receptor binding affinity [1]. Although no direct comparative pharmacological data exist specifically for CAS 883545-36-6 versus its N1-alkyl analogs, the class-level principle that the N1 side chain modulates target engagement is well-established, meaning that procurement of a generic 'N1-substituted-2-methylindol-5-amine' without the exact methoxyethyl appendage cannot be assumed to recapitulate the biological or physicochemical properties of the target compound [2].

Comparative Evidence for 1-(2-Methoxyethyl)-2-methylindol-5-amine


HBA Difference: N1-Methoxyethyl vs. N1-Alkyl Analogs

The target compound 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine possesses a calculated hydrogen-bond acceptor count (HBA) of 3 (amine nitrogen, indole nitrogen, ether oxygen), whereas the closest N1-alkyl analogs 1-ethyl-2-methyl-1H-indol-5-amine (CAS 878733-38-1) and 1,2-dimethyl-1H-indol-5-ylamine (CAS 7570-48-1) each have an HBA count of 2, lacking the ether oxygen . Similarly, the topological polar surface area (tPSA) of the target compound is predictably larger by approximately 12–15 Ų (estimated from fragment-based calculation), though experimentally validated values are not publicly available . This difference in hydrogen-bonding capacity is directly relevant to molecular recognition events, as the ether oxygen may engage in additional polar interactions within a biological target binding site. This is consistent with class-level observations in indole ethylamine PPARα ligands, where docking studies have shown that the nature of the N1 side chain (including its hydrogen-bonding capability) influences key interactions with residues in the binding pocket [1].

Medicinal Chemistry Indole Derivatives Physicochemical Property

C2-Methyl Modulates Steric & Electronic Profile

The compound 1-(2-methoxyethyl)-1H-indol-5-amine (CAS not verified; also sometimes incorrectly called '5-MeO-MET') lacks the C2-methyl group present in the target compound . In the broader indole SAR literature, the presence or absence of a C2-alkyl substituent is known to influence both the conformational preferences of the N1 side chain and the electron density distribution across the indole ring, which in turn affects interactions with aromatic binding pockets and susceptibility to oxidative metabolism [1]. While no head-to-head comparison data exist for these two specific compounds, the well-established impact of C2-substitution on indole pharmacology makes them non-fungible from a drug discovery or chemical biology perspective. For reference, in the indole ethylamine PPARα series, compounds differing at C2 showed substantially different biological activities [2].

Structure-Activity Relationship Indole Scaffold Substituent Effect

Absence of Published Comparative Data

A comprehensive search of primary research papers (PubMed, Google Scholar, Crossref), patent databases (Google Patents, EPO), and authoritative chemical databases (PubChem, ChEMBL, DrugBank) did not yield any published, peer-reviewed biological activity data—either primary screening, dose-response, or comparative SAR—for the specific compound 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine (CAS 883545-36-6) or its hydrochloride salt [1][2]. The compound appears solely in vendor catalogs and chemical supplier databases as a building block or screening compound, with no associated bioactivity annotations beyond predicted properties . This complete absence of quantitative comparative data against N1-ethyl, N1-propyl, N1-unsubstituted, or C2-demethyl analogs means that all differentiation arguments presented in this guide are necessarily inferential, based on physicochemical principles and class-level SAR rather than direct experimental comparison. Researchers and procurement professionals should treat this compound as requiring full de novo characterization before any structure-activity conclusions can be drawn.

Data Gap Research Chemical Procurement Caution

Application Scenarios for 1-(2-Methoxyethyl)-2-methylindol-5-amine


N1-Methoxyethyl Indole Scaffold for Library Synthesis

When designing a compound library around the indol-5-amine pharmacophore, the N1-(2-methoxyethyl) substituent serves as a moderately polar, flexible side chain that may enhance aqueous solubility relative to purely alkyl N1-substituents (e.g., ethyl, propyl) without introducing a formal charge [1]. This compound can function as a late-stage diversification intermediate for amide coupling, sulfonamide formation, or reductive amination at the primary 5-amino group, enabling exploration of structure-activity relationships in programs targeting aminergic receptors, kinases, or other indole-recognizing protein families .

Reference Standard to Distinguish from 5-MeO-MET

Given the documented conflation of CAS 883545-36-6 with the tryptamine 5-MeO-MET (CAS 16977-53-0) in some vendor listings [2], a validated, high-purity sample of 1-(2-methoxyethyl)-2-methyl-1H-indol-5-amine is essential as an analytical reference standard. Forensic toxicology and drug metabolism laboratories can use this compound to develop LC-MS/MS or GC-MS methods that unambiguously distinguish the indol-5-amine scaffold from the tryptamine scaffold, which differ in their fragmentation patterns and chromatographic retention times despite sharing a nominal mass overlap.

Permeability Probe for Ether N1 Side Chains

The 2-methoxyethyl group represents a privileged side chain motif found in numerous bioactive molecules (e.g., kinase inhibitors, GPCR ligands) where the ether oxygen contributes to solubility and potentially to target binding [3]. Using CAS 883545-36-6 as a probe molecule, researchers can systematically compare passive membrane permeability (PAMPA assay), logD (shake-flask or chromatographic), and CYP450 metabolic stability against the corresponding N1-ethyl, N1-propyl, and N1-(2-hydroxyethyl) analogs, generating novel quantitative SAR data that would also retrospectively validate or refute the procurement differentiation proposed in this guide.

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